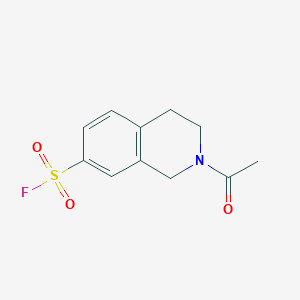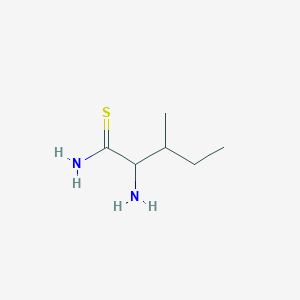
1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H24O It is a tertiary alcohol, characterized by a cyclohexane ring substituted with a methyl group and a 2-methylbutan-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol typically involves the alkylation of cyclohexanone followed by reduction. One common method includes the reaction of cyclohexanone with 2-methyl-2-butyl lithium, followed by reduction with a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield hydrocarbons, although this is less common due to the stability of the tertiary alcohol.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Aplicaciones Científicas De Investigación
1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The compound’s hydrophobic regions may interact with lipid membranes, affecting cell signaling pathways.
Comparación Con Compuestos Similares
2-Methylbutan-2-ol: A tertiary alcohol with similar structural features but different substituents.
Cyclohexanol: A simpler cyclohexane derivative with a hydroxyl group.
4-Isopropyl-1-methylcyclohexanol: Another cyclohexane derivative with different alkyl substituents.
Uniqueness: 1-Methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tertiary alcohol structure makes it more resistant to oxidation compared to primary and secondary alcohols, and its bulky substituents influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C12H24O |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
1-methyl-4-(2-methylbutan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-5-11(2,3)10-6-8-12(4,13)9-7-10/h10,13H,5-9H2,1-4H3 |
Clave InChI |
QSXHWXQRWUXNEC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC(CC1)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


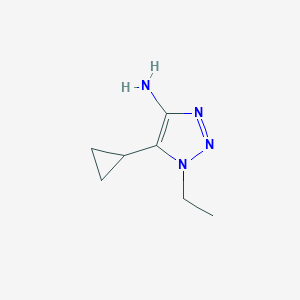


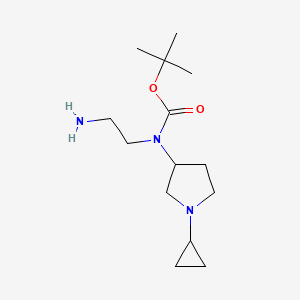
![4-[(1R)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13163626.png)
![Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163632.png)
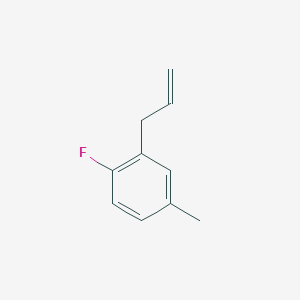
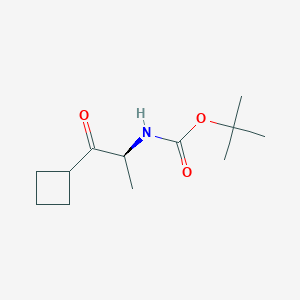
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13163644.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one](/img/structure/B13163645.png)
![tert-butyl N-[4-(2-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13163660.png)
